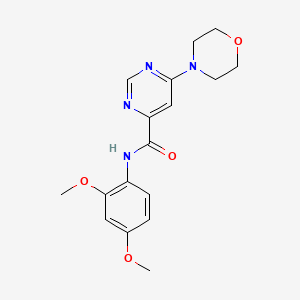
N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine and morpholine derivatives involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, Lei et al. (2017) described a rapid and green synthetic method for a similar compound, synthesized through condensation, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray diffraction analysis. Zhou et al. (2021) synthesized and characterized a novel compound, using 13C NMR, 1H NMR, FT-IR, MS, and single-crystal X-ray structural analysis, demonstrating the importance of structural confirmation in understanding the compound's properties (Zhou, Liu, Ren, Yu, & Lu, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are influenced by their structural elements. For example, the presence of morpholine and pyrimidine rings can lead to various chemical reactions, including cross-coupling reactions, which are pivotal for synthesizing bioactive compounds. Martínez et al. (2012) highlighted the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines through palladium-catalyzed cross-coupling reactions, showcasing the compound's versatility in chemical synthesis (Martínez, Pérez-Caaveiro, Peña-López, Sarandeses, & Pérez Sestelo, 2012).
Physical Properties Analysis
The physical properties of compounds like N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Ji (2006) described the synthesis and crystal structure determination of a similar compound, emphasizing the importance of crystalline structure in understanding physical properties (Ji, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of similar compounds are essential for their application in medicinal chemistry and other fields. For example, the incorporation of morpholine and pyrimidine moieties can significantly affect the compound's biological activity and interaction with biological targets. Shaabani et al. (2009) provided an efficient method for synthesizing disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, showcasing the chemical versatility and potential applications of these compounds (Shaabani, Seyyedhamzeh, Maleki, Rezazadeh, & Behnam, 2009).
Scientific Research Applications
Synthetic Pathways and Chemical Intermediates
Research on compounds structurally related to N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide has led to the development of novel synthetic pathways and chemical intermediates with potential applications in medicinal chemistry. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been explored for their role in inhibiting tumor necrosis factor alpha and nitric oxide, indicating their potential in anti-inflammatory and immunomodulatory therapies (Lei et al., 2017). This synthetic method provides a rapid and green approach, highlighting the compound's significance as an intermediate in pharmaceutical research.
Heterocyclic Compound Synthesis
The chemical scaffold of this compound is instrumental in the synthesis of heterocyclic compounds, which are crucial in drug discovery and development. The work by Zinchenko et al. (2009) on the acid cyclization of amino-substituted heterocycles exemplifies the utility of dimethoxyphenyl and morpholine derivatives in generating novel heterocyclic frameworks, such as dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, which have potential pharmacological applications (Zinchenko et al., 2009).
Antimicrobial Activity
Compounds structurally related to this compound have been investigated for their antimicrobial properties. A series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, including morpholine substituted dihydropyrimidone carboxamide, exhibited potent anti-bacterial activity against a range of Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antimicrobial agents (Devarasetty et al., 2019).
Polymeric Materials
The structural motif of this compound is also significant in the field of polymeric materials. For instance, the synthesis of novel anodic electrochromic aromatic polyamides with multi-stage oxidative coloring based on derivatives similar to this compound demonstrates the versatility of such compounds in creating materials with unique electrochromic properties, which could have applications in smart windows and displays (Chang & Liou, 2008).
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-6-morpholinopyrimidine-4-carboxamide is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
This compound interacts with its target, the bacterial RNAP, by binding to the switch region of the RNAP . This interaction inhibits the function of the RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of RNAP affects the transcription process in bacteria. Transcription is the first step in gene expression where a particular segment of DNA is copied into RNA. By inhibiting RNAP, this compound prevents the production of RNA, thereby disrupting the gene expression in bacteria .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting RNAP, this compound prevents the synthesis of RNA in bacteria, which disrupts their normal cellular functions and inhibits their growth .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-12-3-4-13(15(9-12)24-2)20-17(22)14-10-16(19-11-18-14)21-5-7-25-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAVSSAUWPNTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
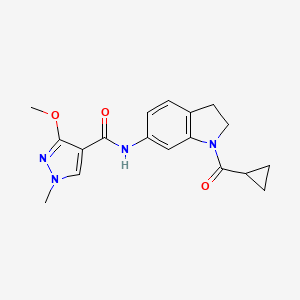

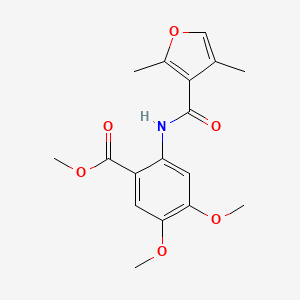


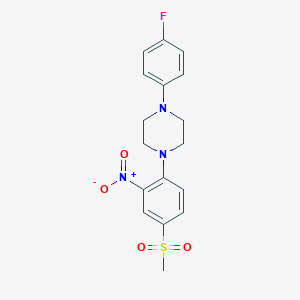
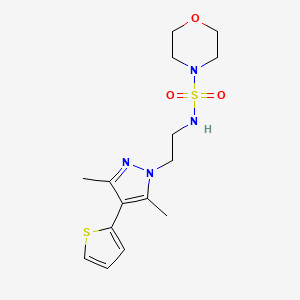
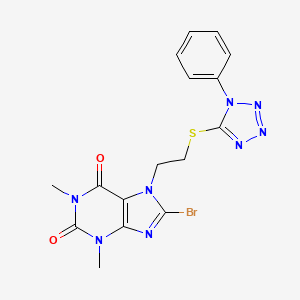

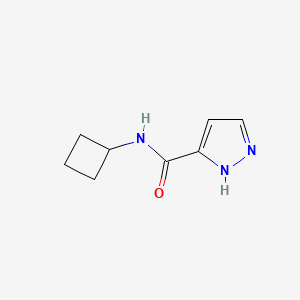


![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)